molecular formula C21H25FN2O4S B4477594 N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4477594
M. Wt: 420.5 g/mol
InChI Key: FIIJBZDNCPYFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a methanesulfonylpiperidine moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. Common synthetic routes may include:

    Formation of the Fluorophenyl Intermediate:

    Methoxyphenyl Intermediate Synthesis: The methoxy group is introduced into the phenyl ring through nucleophilic substitution reactions, using reagents like sodium methoxide and methanol.

    Coupling Reactions: The fluorophenyl and methoxyphenyl intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired biphenyl structure.

    Piperidine Derivative Formation: The piperidine ring is introduced through nucleophilic substitution reactions, using reagents like piperidine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, methanesulfonyl chloride, and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.

    Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Mechanism of Action

The mechanism of action of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-29(26,27)24-12-10-18(11-13-24)21(25)23-14-16-4-8-20(9-5-16)28-15-17-2-6-19(22)7-3-17/h2-9,18H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIJBZDNCPYFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

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